2-fluoro-5-hydroxy-L-phenylalanine

PET imaging Target-to-background ratio Dopaminergic presynaptic integrity

2-Fluoro-5-hydroxy-L-phenylalanine (CAS 148613-12-1; synonym: 6-fluoro-L-m-tyrosine, 6-FMT, FMT) is a fluorinated, non-catecholic aromatic amino acid classified as a phenylalanine/tyrosine analog. Its non-radioactive form (stable isotope counterpart) is the precursor to the PET radiotracer 6-[¹⁸F]fluoro-L-m-tyrosine, a well-characterized presynaptic dopaminergic imaging agent that targets aromatic L-amino acid decarboxylase (AAAD/AADC).

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 148613-12-1
Cat. No. B114778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-hydroxy-L-phenylalanine
CAS148613-12-1
Synonyms6-fluoro-3-tyrosine
6-fluoro-L-m-tyrosine
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CC(C(=O)O)N)F
InChIInChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1
InChIKeyYTYMWTLCTJSNDC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-hydroxy-L-phenylalanine (CAS 148613-12-1): Compound Identity and Class Positioning for PET Tracer Procurement


2-Fluoro-5-hydroxy-L-phenylalanine (CAS 148613-12-1; synonym: 6-fluoro-L-m-tyrosine, 6-FMT, FMT) is a fluorinated, non-catecholic aromatic amino acid classified as a phenylalanine/tyrosine analog [1]. Its non-radioactive form (stable isotope counterpart) is the precursor to the PET radiotracer 6-[¹⁸F]fluoro-L-m-tyrosine, a well-characterized presynaptic dopaminergic imaging agent that targets aromatic L-amino acid decarboxylase (AAAD/AADC) [2]. Unlike 6-[¹⁸F]fluoro-L-DOPA (FDOPA), 6-FMT lacks the catechol (3,4-dihydroxy) moiety, which fundamentally alters its metabolic fate and imaging properties [3]. The compound is primarily procured as a reference standard for radiopharmaceutical quality control, as a synthetic precursor for ¹⁸F-labeling, and for in vitro AAAD enzyme studies.

Why 2-Fluoro-5-hydroxy-L-phenylalanine Cannot Be Replaced by Generic Fluorinated Tyrosine or DOPA Analogs


Substituting 2-fluoro-5-hydroxy-L-phenylalanine with the more widely available 6-fluoro-L-DOPA (FDOPA), 4-fluoro-m-tyrosine, or unsubstituted m-tyrosine is not scientifically equivalent. 6-FMT's single phenolic hydroxyl (non-catechol) structure prevents O-methylation by catechol-O-methyltransferase (COMT), eliminating the formation of BBB-permeable O-methylated metabolites that confound FDOPA PET quantification [1]. In contrast, FDOPA generates 3-O-methyl-FDOPA, which contributes non-specific brain signal and complicates kinetic modeling [2]. Positional isomers such as 4-[¹⁸F]FMT exhibit distinctly different regional brain distribution and striatum-to-cerebellum ratios compared to 6-[¹⁸F]FMT [3]. The quantitative imaging advantage of 6-FMT—higher target-to-background contrast, simpler metabolic profile, and more linear kinetics—is directly attributable to its specific 2-fluoro-5-hydroxy substitution pattern and cannot be extrapolated to other fluorinated tyrosine analogs without direct comparative validation.

Quantitative Differentiation Evidence: 2-Fluoro-5-hydroxy-L-phenylalanine (6-FMT) vs. Comparator PET Tracers


Striatum-to-Cerebellum Uptake Ratio: >2.2-Fold Higher Target-Background Contrast vs. [¹⁸F]FDOPA in Humans

In a study of normal human volunteers (Nahmias et al., 1995), the non-catechol tracer 6-[¹⁸F]FMT achieved a mean striatum-to-cerebellum uptake ratio of 4.95 ± 1.16 (n=6), compared to a ratio of only 2.18 ± 0.22 (n=19) for [¹⁸F]FDOPA measured under comparable conditions [1]. This represents a greater than 2.2-fold improvement in target-to-background contrast. The higher ratio is attributed to the absence of O-methylated metabolites of 6-FMT that would otherwise contribute to non-specific cerebellar signal, a known limitation of [¹⁸F]FDOPA [1].

PET imaging Target-to-background ratio Dopaminergic presynaptic integrity

Striatal Tracer Influx Rate (Ki): 2.1-Fold Higher vs. [¹⁸F]FDOPA in Non-Human Primates

In a head-to-head comparison in rhesus monkeys, the striatal influx rate constant Ki for 6-[¹⁸F]FMT was 0.0187 ± 0.0005 min⁻¹ (n=3), versus 0.0089 ± 0.0005 min⁻¹ (n=5) for [¹⁸F]FDOPA—a 2.1-fold higher influx rate [1]. Both tracers were administered after carbidopa pretreatment under identical PET scanning protocols. The higher Ki for 6-FMT reflects its more efficient transport and trapping by AAAD without competing metabolic pathways that dilute the FDOPA signal [1].

PET imaging Tracer kinetics Ki influx rate constant

Lesion Discrimination Sensitivity: 6-[¹⁸F]FMT Discriminates Partial vs. Full Nigrostriatal Lesions, Whereas [¹⁸F]FDOPA Does Not

In a within-subject comparative PET study using the 6-OHDA rat model of Parkinson's disease (Becker et al., 2017), the tissue-derived uptake rate constant Kc from 6-[¹⁸F]FMT successfully discriminated between partially lesioned and fully lesioned animals (p value not explicitly reported but stated as significant), whereas [¹⁸F]FDOPA Kc failed to make this distinction [1]. Furthermore, only [¹⁸F]FMT Kc showed a strong correlation with post-mortem striatal dopamine content, a gold-standard measure of dopaminergic terminal density [1]. Both tracers were able to separate fully lesioned from sham-treated animals.

Parkinson's disease rat model 6-OHDA lesion Dopamine presynaptic integrity

Metabolic Profile Simplicity: No Blood-Brain Barrier-Permeable O-Methylated Metabolites with 6-FMT vs. FDOPA

6-[¹⁸F]FMT, lacking the catechol (ortho-dihydroxy) structure, is not a substrate for catechol-O-methyltransferase (COMT). Consequently, it does not generate O-methylated metabolites capable of crossing the blood-brain barrier [1]. In contrast, [¹⁸F]FDOPA is extensively metabolized by COMT in the periphery to 3-O-methyl-[¹⁸F]FDOPA, which readily enters the brain and contributes significant non-specific signal [2]. In human studies, the radioactivity from exogenously administered O-methyl-[¹⁸F]FDOPA accumulated to approximately 50% of the [¹⁸F]FDOPA signal in all brain regions, whereas the corresponding 6-FMT metabolite ([¹⁸F]FPAC) contributed less than 5% of the 6-FMT brain signal [2]. HPLC analysis confirmed that only two metabolites were detected for 6-[¹⁸F]FMT compared to the multi-metabolite profile of FDOPA [2].

Metabolic profile O-methylation Blood-brain barrier

Regional Brain Specificity: 6-[¹⁸F]FMT Uptake Correlates with AAAD Enzyme Activity (r=0.97) Rather Than Dopamine Content

In a study by Brown et al. (1999) examining the regional brain distribution of 6-[¹⁸F]FMT in non-human primates, striatal and extra-striatal 6-FMT uptake showed a strong and significant correlation with regional aromatic L-amino acid decarboxylase (AAAD) enzyme activity (r = 0.97), but did not correlate with regional dopamine concentration [1]. This stands in contrast to [¹⁸F]FDOPA, whose regional distribution is influenced by both AAAD activity and subsequent dopamine storage/turnover processes [2]. In a comparative study of normal and MPTP-lesioned monkeys, Doudet et al. (1999) demonstrated that while 6-FMT and FDOPA were equally effective at separating normal from lesioned animals based on uptake rate constants Ki and Kc, 6-FMT could not use the kloss or kloss/Ki metrics that reflect dopamine turnover—confirming 6-FMT's specificity as a 'pure' AAAD activity probe rather than a composite DA turnover marker [2].

AAAD enzyme activity Regional brain distribution Tracer specificity

Positional Isomer Differentiation: 6-FMT Provides Superior Dopaminergic Visualization vs. 4-FMT and 2-FMT

In the foundational comparative evaluation by DeJesus et al. (1997), three fluorinated m-tyrosine positional isomers—6-[¹⁸F]FMT, 4-[¹⁸F]FMT, and 2-[¹⁸F]FMT—were directly compared with 6-[¹⁸F]fluoroDOPA in rhesus monkeys [1]. 6-[¹⁸F]FMT demonstrated the highest striatal uptake and the most favorable striatum-to-cerebellum ratio among the three m-tyrosine isomers, with 4-FMT showing significantly lower and more diffuse brain uptake and 2-FMT exhibiting poor striatal selectivity [1]. The study concluded that 6-[¹⁸F]FMT is the tracer of choice for visualizing dopamine nerve terminals in the living human brain, a finding subsequently validated in multiple human studies [2].

Positional isomers m-tyrosine analogs Striatal uptake pattern

Optimal Application Scenarios for 2-Fluoro-5-hydroxy-L-phenylalanine Based on Quantitative Evidence


PET Radiopharmaceutical Production: Reference Standard for 6-[¹⁸F]FMT Quality Control and Metabolite Identification

Procure 2-fluoro-5-hydroxy-L-phenylalanine (CAS 148613-12-1; purity ≥95%) as a non-radioactive reference standard for HPLC identification and quantification of 6-[¹⁸F]FMT and its metabolites ([¹⁸F]FPAC) in radiopharmaceutical quality control. The compound's well-characterized chromatographic behavior and the finding that only two major metabolites are formed (vs. the multi-metabolite profile of FDOPA) [1] make it an essential reference material for any GMP-grade 6-[¹⁸F]FMT production facility.

Preclinical Parkinson's Disease Research: Sensitive Detection of Partial Dopaminergic Denervation

Use 6-[¹⁸F]FMT PET (with the non-radioactive compound as reference standard) in the 6-OHDA or MPTP progressive lesion models where detection of partial denervation is required. The demonstrated ability of 6-[¹⁸F]FMT Kc to discriminate partial from full 6-OHDA lesions—a capability not shared by [¹⁸F]FDOPA [2]—makes this tracer uniquely suited for evaluating disease-modifying therapies that aim to slow or halt early-stage neurodegeneration.

Gene Therapy and Enzyme Activity Monitoring: Direct AAAD Activity Quantification

Employ 6-[¹⁸F]FMT as the PET tracer of choice for studies involving AADC/AAAD gene therapy (e.g., AAV2-AADC for Parkinson's disease), where the strong correlation (r=0.97) between 6-FMT uptake and regional AAAD activity [3] provides a direct, quantitative readout of transgene expression. The non-catechol structure eliminates the confounding influence of dopamine storage and turnover on the imaging signal, enabling unambiguous assessment of enzyme activity restoration.

Asymmetric Synthesis Intermediate: Chiral Building Block for Fluorinated Tyrosine Derivatives

Utilize 2-fluoro-5-hydroxy-L-phenylalanine as a chiral starting material or intermediate for the synthesis of more complex fluorinated tyrosine analogs, peptide conjugates, or AAAD inhibitor candidates. The compound's established asymmetric synthesis route [4] and its defined stereochemistry (L-configuration) make it a reliable scaffold for medicinal chemistry programs targeting the dopaminergic system or neuroendocrine tumors expressing high AAAD levels.

Quote Request

Request a Quote for 2-fluoro-5-hydroxy-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.